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Compound of Interest

Compound Name: AC-264613

Cat. No.: B1370546 Get Quote

Executive Summary
AC-264613 is a potent, non-peptide agonist selective for Protease-Activated Receptor 2

(PAR2).[1][2][3] Unlike traditional peptide agonists (e.g., SLIGRL-NH2), AC-264613 offers

superior metabolic stability and systemic bioavailability while maintaining high selectivity. This

guide provides a technical analysis of its cross-reactivity profile, specifically against other PAR

subtypes (PAR1, PAR4) and nociception-related GPCRs, to support its use in precision

pharmacology and drug development.

Mechanism of Action & Signaling Architecture
PAR2 is unique among GPCRs; it is canonically activated by proteolytic cleavage of its N-

terminus, revealing a tethered ligand. AC-264613 bypasses this proteolytic step, binding

directly to the receptor's orthosteric site to induce conformational changes that trigger

downstream signaling.

Key Signaling Pathways:

Gαq/11 Coupling: Leads to Phospholipase C (PLC) activation, IP3 generation, and

intracellular Calcium (

) mobilization.

-Arrestin Recruitment: Promotes receptor internalization and desensitization.
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MAPK/ERK Pathway: Drives cellular proliferation and inflammatory gene expression.

Visualization: PAR2 Signaling Cascade
The following diagram illustrates the signal transduction pathways activated by AC-264613
compared to the endogenous protease mechanism.
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Figure 1: AC-264613 activates PAR2 directly, bypassing proteolytic cleavage while triggering

canonical Gq-calcium flux and
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-arrestin mediated internalization.

Comparative Performance Analysis
To validate AC-264613 as a superior reagent, we compare it against standard peptide

agonists. The primary advantage of AC-264613 lies in its potency and metabolic stability.

Table 1: Agonist Potency and Selectivity Comparison
Feature AC-264613 SLIGRL-NH2

2-Furoyl-LIGRLO-
NH2

Molecule Type
Non-peptide Small

Molecule
Synthetic Peptide Peptidomimetic

PAR2 Potency (

)
7.5 (30–100 nM)

~5.5 (10–30

M)
~7.5 (30–100 nM)

Fold-Selectivity vs

PAR1
>10,000x >1,000x >1,000x

Metabolic Stability High (Systemic utility)
Low (Rapid

degradation)
Moderate

BBB Permeability Yes No Poor

Technical Insight: While 2-Furoyl-LIGRLO-NH2 matches AC-264613 in potency, it suffers from

the pharmacokinetic limitations inherent to peptides. AC-264613 is metabolically stable,

making it the preferred choice for in vivo studies and long-duration in vitro assays.

Cross-Reactivity Profile
Establishing the specificity of AC-264613 is critical to ruling out off-target effects, particularly in

pain and inflammation research.

PAR Family Selectivity
AC-264613 is highly selective for PAR2 and displays no agonist activity at:

PAR1: Activated by Thrombin/TFLLR-NH2.
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PAR4: Activated by Thrombin/AYPGKF-NH2.

PAR3: Acts primarily as a cofactor; no direct activation observed.

Broader GPCR Selectivity (Nociception Panel)
In validation screens (Gardell et al., 2008), AC-264613 was tested against a panel of >30

receptors implicated in nociception and inflammation.

Result: No significant activity (<50% inhibition or activation at 10

M).

Key Negative Controls Included:

Opioid Receptors (

,

,

)

Cannabinoid Receptors (CB1, CB2)

Neurokinin Receptors (NK1)

Vanilloid Receptors (TRPV1 - indirect modulation only via PAR2 signaling)

Experimental Protocols for Validation
The following protocols are designed to self-validate the activity and selectivity of AC-264613 in

your laboratory.

Protocol A: Calcium Mobilization Assay (Potency
Validation)
Objective: Determine

of AC-264613 in PAR2-expressing cells (e.g., HEK293, CHO-K1).
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Cell Seeding: Plate cells at 50,000 cells/well in a 96-well black-wall/clear-bottom plate.

Incubate overnight at 37°C/5%

.

Dye Loading:

Remove media and wash 1x with Assay Buffer (HBSS + 20 mM HEPES).

Load cells with Fluo-4 AM (2

M) + Pluronic F-127 (0.02%) for 45 minutes at 37°C.

Critical Step: Include 2.5 mM Probenecid to inhibit anion transport and retain dye.

Compound Preparation:

Prepare AC-264613 stock (10 mM in DMSO).

Perform 1:3 serial dilutions in Assay Buffer (Range: 1 nM to 10

M).

Measurement (FLIPR/FlexStation):

Baseline recording: 10 seconds.

Injection: Add compound (5x concentration).

Record: 120 seconds.

Analysis: Calculate

and fit to a sigmoidal dose-response curve. Expected

: ~30–100 nM.

Protocol B: Selectivity Screening Workflow
Objective: Confirm lack of cross-reactivity with PAR1 and PAR4.
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Figure 2: Workflow for validating PAR subtype selectivity. AC-264613 should elicit negligible

response compared to specific positive controls.

Interpretation:

PAR1 Positive Control: TFLLR-NH2 (10

M) should induce robust

flux.

PAR4 Positive Control: AYPGKF-NH2 (500

M) should induce robust

flux.

AC-264613: Should show background-level signal in these specific cell lines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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